molecular formula C20H21ClN4OS B3146707 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide CAS No. 606081-87-2

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide

Cat. No.: B3146707
CAS No.: 606081-87-2
M. Wt: 400.9 g/mol
InChI Key: FETMRCAIUYKFLJ-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative . Finally, the carboxamide group is formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, which in turn can affect various biological pathways . For example, benzimidazole derivatives have been shown to inhibit certain enzymes involved in DNA replication, which can lead to cell death in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide is unique due to its combination of a benzimidazole core, a piperidine ring, and a carboxamide group. This unique structure may confer specific properties, such as improved binding affinity to certain biological targets or enhanced stability under physiological conditions .

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)-N-(4-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-27-16-5-3-15(4-6-16)22-20(26)25-10-8-13(9-11-25)19-23-17-7-2-14(21)12-18(17)24-19/h2-7,12-13H,8-11H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETMRCAIUYKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=C(N3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide

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